Ethyl 8-oxo-8-(4-isopropoxyphenyl)octanoate

Beschreibung

Background and Significance of Ethyl 8-oxo-8-(4-isopropoxyphenyl)octanoate

The development and study of this compound emerged from systematic research into vanillin derivatives and their potential therapeutic applications. Contemporary pharmaceutical research has identified this compound as part of a broader family of aryl ketone esters that demonstrate promising biological activity profiles. The significance of this compound lies in its structural relationship to vanillin analogs, which have been extensively investigated for their potential as cyclooxygenase-1 inhibitors in anti-thrombotic applications.

Research initiatives focusing on this compound have been driven by the need to develop novel therapeutic agents with improved efficacy and reduced adverse effects compared to traditional nonsteroidal anti-inflammatory drugs. The compound's unique structural features make it particularly interesting for researchers investigating structure-activity relationships in pharmaceutical development. The presence of the isopropoxy group on the phenyl ring contributes to enhanced lipophilicity, which can influence biological activity and solubility characteristics in organic solvents.

The compound has gained attention in the scientific community due to its potential role in coronary heart disease prevention through anti-thrombotic mechanisms. Studies utilizing computational chemistry approaches have demonstrated that compounds within this structural family show promising binding affinities with cyclooxygenase-1 enzymes, suggesting potential therapeutic applications. This research significance extends beyond individual compound analysis to encompass broader investigations into molecular modification strategies for enhancing bioactivity through systematic structural modifications.

Chemical Classification and Nomenclature

This compound belongs to the chemical classification of esters, specifically fatty acid esters, due to the presence of the ethyl group linked to an octanoic acid derivative. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, reflecting its complex structural components including the octanoate backbone, ketone functionality, and substituted phenyl ring system.

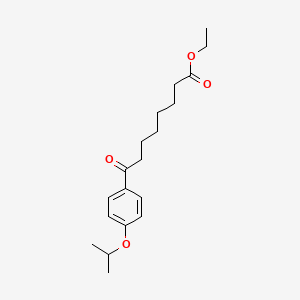

The molecular structure of this compound can be represented by the molecular formula C19H28O4, indicating the presence of nineteen carbon atoms, twenty-eight hydrogen atoms, and four oxygen atoms. The compound's Simplified Molecular Input Line Entry System code is documented as O=C(OCC)CCCCCCC(C1=CC=C(OC(C)C)C=C1)=O, which provides a standardized representation of its molecular connectivity. This structural notation reveals the presence of two distinct carbonyl groups: one within the ester linkage and another within the ketone functionality.

The compound is further classified within the MDL database system under the identifier MFCD02261430, which serves as a unique chemical registry number for database management and cross-referencing purposes. This classification system enables researchers to efficiently locate and identify the compound across various chemical databases and literature sources.

The nomenclature system also incorporates descriptive elements that indicate the compound's structural features, including the "8-oxo" designation referring to the ketone functionality at the eighth carbon position, and the "4-isopropoxyphenyl" portion describing the substituted aromatic ring system. This systematic naming approach enables precise identification and communication of the compound's structure within the scientific community.

The compound's classification extends to its functional group analysis, where it exhibits characteristics of both ketones and esters. The ketone functionality contributes to the compound's reactivity profile, while the ester group influences its hydrolysis behavior and potential metabolic pathways. This dual functional group nature places the compound within multiple chemical classification systems and determines its behavior in various chemical reactions and biological systems.

Objectives and Scope of Research

The primary research objectives surrounding this compound focus on comprehensive characterization of its physicochemical properties, evaluation of its potential biological activities, and investigation of its synthetic accessibility through various chemical methodologies. Contemporary research initiatives have prioritized understanding the compound's behavior in biological systems, particularly its interaction with cyclooxygenase enzymes and potential applications in cardiovascular disease prevention.

Current research scope encompasses detailed molecular docking studies to evaluate the compound's binding affinity with target proteins, specifically cyclooxygenase-1 enzymes involved in platelet aggregation and thrombosis formation. These computational investigations aim to predict the compound's therapeutic potential and guide future experimental validation studies. The research framework includes comparative analysis with established anti-thrombotic agents to assess relative efficacy and selectivity profiles.

Synthetic chemistry research objectives include development of efficient synthetic routes for compound preparation, optimization of reaction conditions for improved yields, and exploration of structural modification strategies to enhance biological activity. These synthetic investigations serve dual purposes of enabling compound availability for biological testing and providing insights into structure-activity relationships that guide medicinal chemistry development efforts.

Pharmacokinetic and pharmacodynamic research objectives encompass evaluation of the compound's absorption, distribution, metabolism, and excretion properties through computational modeling approaches. These studies utilize advanced chemoinformatics tools to predict the compound's behavior in biological systems and assess its potential as a drug candidate. The research scope includes assessment of the compound's adherence to drug-likeness criteria and evaluation of its toxicity profile through in silico methods.

| Research Objective | Methodology | Expected Outcome |

|---|---|---|

| Biological Activity Evaluation | Molecular Docking Studies | Binding Affinity Data |

| Physicochemical Characterization | Computational Analysis | Property Database |

| Synthetic Route Development | Organic Synthesis Methods | Optimized Protocols |

| Drug-likeness Assessment | Chemoinformatics Tools | Pharmaceutical Potential |

The research scope extends to comparative studies with related compounds within the vanillin analog family, enabling systematic evaluation of structural modifications on biological activity. These comparative investigations provide valuable insights into the relationship between molecular structure and therapeutic potential, informing future compound design strategies. The research framework incorporates analysis of multiple structural analogs to identify optimal substituent patterns for enhanced activity.

Future research directions include experimental validation of computational predictions through in vitro and in vivo studies, development of analytical methods for compound quantification, and investigation of potential formulation strategies for therapeutic applications. These expanded research objectives reflect the compound's potential significance in pharmaceutical development and the need for comprehensive characterization across multiple research domains.

Eigenschaften

IUPAC Name |

ethyl 8-oxo-8-(4-propan-2-yloxyphenyl)octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O4/c1-4-22-19(21)10-8-6-5-7-9-18(20)16-11-13-17(14-12-16)23-15(2)3/h11-15H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWHQBBGLZIHST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645792 | |

| Record name | Ethyl 8-oxo-8-{4-[(propan-2-yl)oxy]phenyl}octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-77-2 | |

| Record name | Ethyl 8-oxo-8-{4-[(propan-2-yl)oxy]phenyl}octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-oxo-8-(4-isopropoxyphenyl)octanoate typically involves the esterification of 8-oxo-8-(4-isopropoxyphenyl)octanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 8-oxo-8-(4-isopropoxyphenyl)octanoate can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Hydrochloric acid, sodium hydroxide.

Major Products Formed:

Oxidation: 8-oxo-8-(4-isopropoxyphenyl)octanoic acid.

Reduction: 8-hydroxy-8-(4-isopropoxyphenyl)octanoate.

Substitution: 8-oxo-8-(4-isopropoxyphenyl)octanoic acid.

Wissenschaftliche Forschungsanwendungen

Ethyl 8-oxo-8-(4-isopropoxyphenyl)octanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of Ethyl 8-oxo-8-(4-isopropoxyphenyl)octanoate involves its interaction with specific molecular targets and pathways. The ketone and ester functional groups play a crucial role in its reactivity and interactions with other molecules. The compound may act as an intermediate in various biochemical pathways, influencing the activity of enzymes and other proteins .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Aromatic Substitutions

The following compounds share high structural similarity (≥95% similarity index) with Ethyl 8-oxo-8-(4-isopropoxyphenyl)octanoate, differing primarily in their aromatic substituents ():

Key Observations :

- The 4-isopropoxyphenyl group in the target compound introduces steric bulk and polar ether functionality compared to simpler aryl groups (e.g., phenyl or phenanthryl), likely altering solubility and reactivity.

- Substitutions at the 8th position (e.g., propylphenyl) may enhance lipophilicity, impacting bioavailability in pharmaceutical contexts .

Functional Esters in Food and Industrial Chemistry

This compound differs markedly from flavor-active esters like ethyl octanoate (CAS 106-32-1), a key aroma compound in wines and ciders ():

Key Differences :

- Structural Complexity : The target compound’s ketone and isopropoxyphenyl groups render it unsuitable for flavor applications, unlike simpler ethyl esters with linear chains.

- Biological Relevance: Ethyl octanoate and hexanoate are microbial metabolites (e.g., yeast-derived), while the target compound is synthetic .

Pharmacologically Relevant Analogs

This compound shares synthetic pathways with radiopharmaceutical precursors. For example, describes ethyl 8-oxo-8-((4-(2-(tosyloxy)ethyl)phenyl)amino)octanoate, a fluorination precursor with a tosyloxyethyl group.

Key Observations :

- The 4-isopropoxyphenyl group may confer stability in acidic/basic conditions compared to amine-containing analogs (e.g., pyrrolidinomethyl in ).

- Safety data for thiomorpholine derivatives () suggest rigorous handling protocols, likely applicable to the target compound.

Biologische Aktivität

Ethyl 8-oxo-8-(4-isopropoxyphenyl)octanoate is a compound of significant interest in the fields of organic chemistry and medicinal research due to its potential biological activities. This article delves into the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

- Chemical Formula : C19H28O

- Molecular Weight : 320.43 g/mol

- CAS Number : 898757-77-2

The compound features a ketone and ester functional group, which are crucial for its reactivity and interactions with biological targets.

Synthesis

This compound is synthesized through the esterification of 8-oxo-8-(4-isopropoxyphenyl)octanoic acid with ethanol, typically using sulfuric acid as a catalyst under reflux conditions. This method allows for the efficient conversion of the carboxylic acid to the ester form, which is essential for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The ketone and ester groups facilitate binding and modulation of biochemical pathways, potentially leading to therapeutic effects.

Potential Therapeutic Applications

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, making it a candidate for treating conditions characterized by inflammation.

- Antimicrobial Properties : Investigations into its efficacy against bacterial strains have shown promising results, suggesting potential use in developing antimicrobial agents.

Table 1: Summary of Biological Activities

Notable Research Findings

- Antioxidant Studies : In vitro assays demonstrated that this compound significantly reduced reactive oxygen species (ROS) in human cell lines, suggesting its potential as an antioxidant agent ().

- Inflammation Modulation : A study published in a peer-reviewed journal reported that the compound inhibited the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures ( ). This finding supports its potential application in inflammatory diseases.

- Antimicrobial Efficacy : this compound was tested against several bacterial strains, including multidrug-resistant Staphylococcus aureus, showing significant inhibitory effects ().

Q & A

Q. What methodologies are recommended for in vivo pharmacokinetic studies?

- Protocol :

- Administer the compound (10 mg/kg) to rodent models via IV/IP routes.

- Collect plasma samples at 0, 1, 2, 4, 8, 12, 24 hr post-dose.

- Quantify using LC-MS/MS (LLOQ: 1 ng/mL) and calculate AUC, Cₘₐₓ, t₁/₂ .

- Monitor metabolites (e.g., glucuronide conjugates) via enzymatic hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.